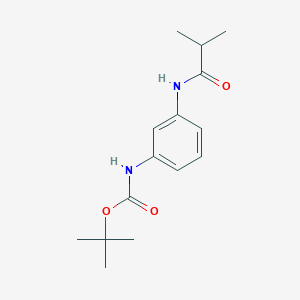
Tert-butyl 3-(isobutyrylamino)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(isobutyrylamino)phenylcarbamate, also known as TIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TIPC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(isobutyrylamino)phenylcarbamate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and proliferation. Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and tubulin, a protein involved in cell division. Tert-butyl 3-(isobutyrylamino)phenylcarbamate has also been shown to induce apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tert-butyl 3-(isobutyrylamino)phenylcarbamate inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of topoisomerase II and tubulin. In vivo studies have shown that Tert-butyl 3-(isobutyrylamino)phenylcarbamate reduces tumor growth and metastasis in animal models. Tert-butyl 3-(isobutyrylamino)phenylcarbamate has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-(isobutyrylamino)phenylcarbamate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Tert-butyl 3-(isobutyrylamino)phenylcarbamate is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has some limitations, including its low water solubility, which can make it difficult to administer in vivo, and its potential to form aggregates, which can affect its activity.
Orientations Futures
There are several future directions for research on Tert-butyl 3-(isobutyrylamino)phenylcarbamate. One area of research is the development of Tert-butyl 3-(isobutyrylamino)phenylcarbamate as a potential anticancer agent. Further studies are needed to understand the mechanism of action of Tert-butyl 3-(isobutyrylamino)phenylcarbamate and its potential as a drug delivery system. Another area of research is the development of Tert-butyl 3-(isobutyrylamino)phenylcarbamate as a chiral selector for the separation of enantiomers. Further studies are also needed to understand the potential applications of Tert-butyl 3-(isobutyrylamino)phenylcarbamate in material science, such as its use as a polymer stabilizer. Overall, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has the potential for various applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
Tert-butyl 3-(isobutyrylamino)phenylcarbamate can be synthesized using various methods, including the reaction of tert-butyl 3-aminophenylcarbamate with isobutyryl chloride in the presence of a base such as triethylamine. Another method involves the reaction of tert-butyl 3-hydroxyphenylcarbamate with isobutyryl chloride in the presence of a base such as pyridine. The synthesis of Tert-butyl 3-(isobutyrylamino)phenylcarbamate has also been achieved using a one-pot method involving the reaction of tert-butyl 3-aminophenylcarbamate with isobutyric anhydride in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Tert-butyl 3-(isobutyrylamino)phenylcarbamate has also been studied for its potential application as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. In material science, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been investigated for its potential application as a polymer stabilizer due to its ability to inhibit the degradation of polymers. In analytical chemistry, Tert-butyl 3-(isobutyrylamino)phenylcarbamate has been studied for its potential application as a chiral selector due to its ability to separate enantiomers.
Propriétés
Nom du produit |
Tert-butyl 3-(isobutyrylamino)phenylcarbamate |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
tert-butyl N-[3-(2-methylpropanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)13(18)16-11-7-6-8-12(9-11)17-14(19)20-15(3,4)5/h6-10H,1-5H3,(H,16,18)(H,17,19) |
Clé InChI |
OIFALLMADQBIIE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)

![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)

![N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B268672.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B268676.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B268679.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)